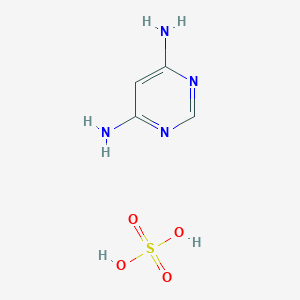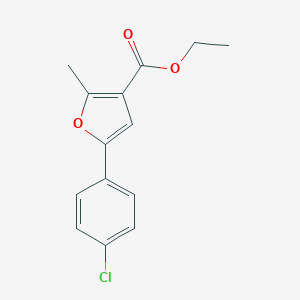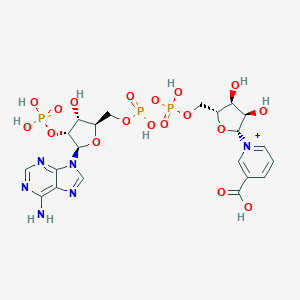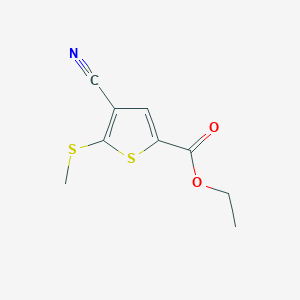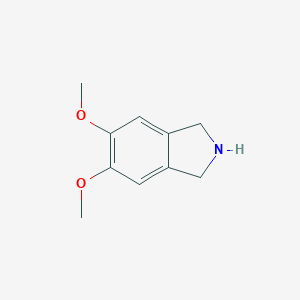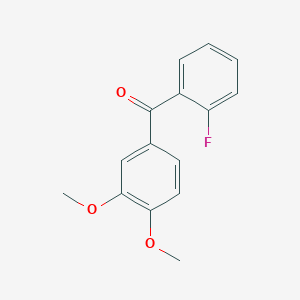
(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone is a chemical compound that belongs to the family of phenyl ketones. It is commonly referred to as DFM or 3,4-Dimethoxy-2'-fluorophenylacetophenone. The compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Wirkmechanismus
The exact mechanism of action of DFM is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors in the body, such as the cannabinoid receptors. DFM has been shown to bind to CB1 and CB2 receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects
DFM has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have potent antioxidant activity, which helps to protect cells from oxidative damage. The compound also exhibits anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DFM in laboratory experiments is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the pharmacological effects of specific receptor activation. However, one of the limitations of using DFM is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on DFM. One area of interest is the development of novel analogs of DFM that exhibit improved pharmacological properties. Another potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DFM and its potential applications in various fields of research.
Synthesemethoden
The synthesis of DFM involves the reaction of 3,4-Dimethoxybenzaldehyde and 2-Fluoroacetophenone in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of DFM as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
DFM has been extensively studied for its potential use in medicinal chemistry. The compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
116412-86-3 |
|---|---|
Produktname |
(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone |
Molekularformel |
C15H13FO3 |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C15H13FO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 |
InChI-Schlüssel |
WZOTZLPGWVKPGU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)OC |
Synonyme |
(2,3-DIMETHOXYPHENYL)(2-FLUOROPHENYL)METHANONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



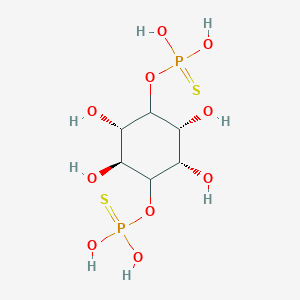
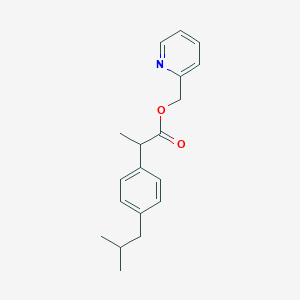
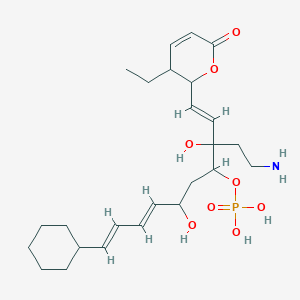
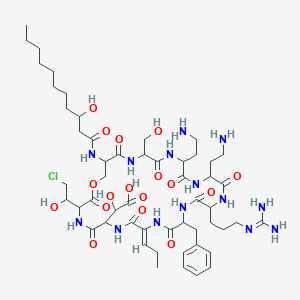
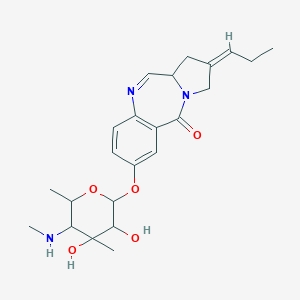
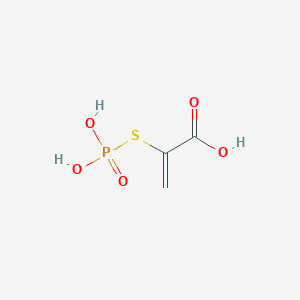
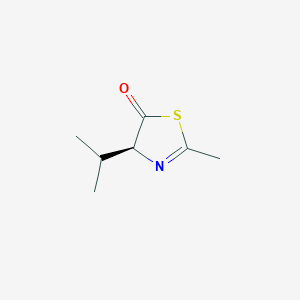
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
